N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine
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Overview
Description
N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a dimethylamino group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine typically involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form 2-fluorobenzohydrazide. This intermediate is then cyclized with dimethylformamide dimethyl acetal (DMF-DMA) to yield the desired triazole derivative. The reaction conditions usually involve heating the reaction mixture at elevated temperatures (around 100-150°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- 2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles
Uniqueness
N-[3-(dimethylamino)-1-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine is unique due to its specific combination of a triazole ring, a fluorophenyl group, and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN5/c1-16(2)11-14-12(17(3)4)18(15-11)10-8-6-5-7-9(10)13/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIYLYUJQVFXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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